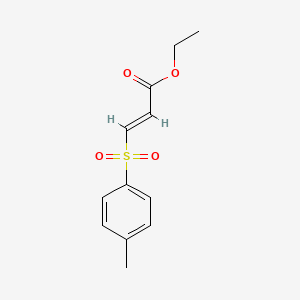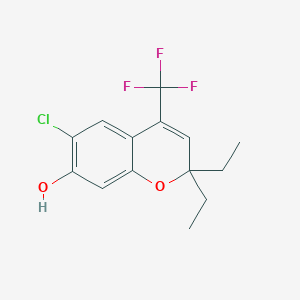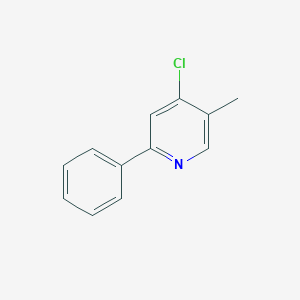![molecular formula C36H28N6O6 B12532969 N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes two quinoline moieties linked by an oxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide typically involves the condensation of 4-hydroxy-2-oxo-1-phenylquinoline-3-carbaldehyde with oxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the quinoline rings can be oxidized to form quinone derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moieties can intercalate with DNA, disrupting its structure and function. Additionally, the hydroxy and oxo groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. These mechanisms contribute to the compound’s potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1-phenylquinoline: A precursor in the synthesis of N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide.
Quinoline-2,4-dione: Shares structural similarities with the quinoline moieties in the compound.
N,N’-bis(quinolin-2-yl)oxamide: Another oxamide derivative with quinoline groups.
Uniqueness
N,N’-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide is unique due to its dual quinoline structure linked by an oxamide bridge, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C36H28N6O6 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide |
InChI |
InChI=1S/C36H28N6O6/c1-21(29-31(43)25-17-9-11-19-27(25)41(35(29)47)23-13-5-3-6-14-23)37-39-33(45)34(46)40-38-22(2)30-32(44)26-18-10-12-20-28(26)42(36(30)48)24-15-7-4-8-16-24/h3-20,43-44H,1-2H3,(H,39,45)(H,40,46)/b37-21+,38-22+ |
InChI Key |
IQVQVGCIDDCVSM-DITNJDIQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)N/N=C(/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O)\C)/C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O |
Canonical SMILES |
CC(=NNC(=O)C(=O)NN=C(C)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O)C4=C(C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


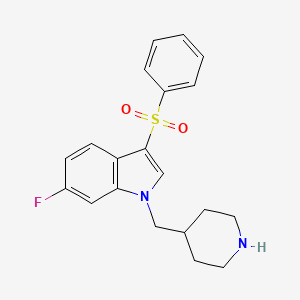
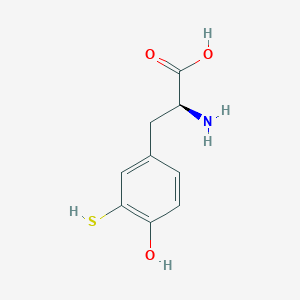
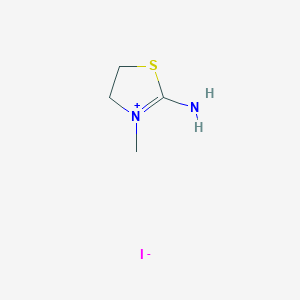
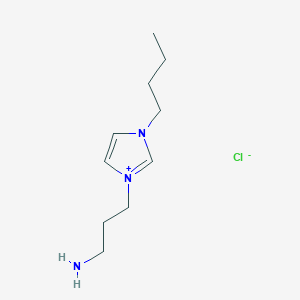
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
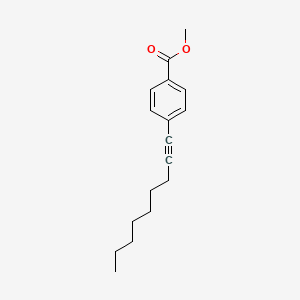
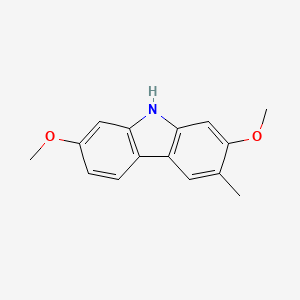
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
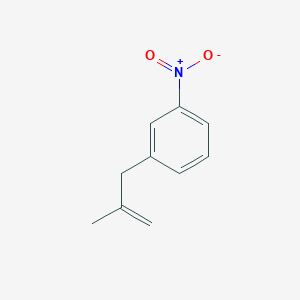
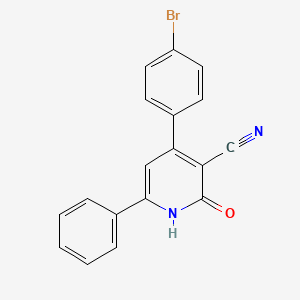
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
